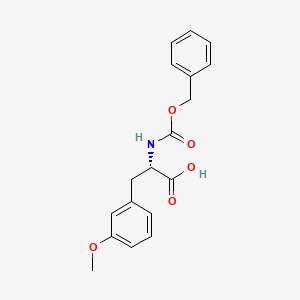

Cbz-3-Methoxy-L-Phenylalanine

説明

Cbz-3-Methoxy-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of L-phenylalanine, featuring a methoxy (-OCH₃) substituent at the 3-position of the aromatic phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions. This compound is critical in pharmaceutical research for constructing peptide-based drugs or enzyme inhibitors, where selective protection and deprotection strategies are essential.

特性

分子量 |

329.42 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares Cbz-3-Methoxy-L-Phenylalanine with its positional isomer (Cbz-4-Methoxy-L-Phenylalanine), a methylated analog (Cbz-N-methyl-L-phenylalanine), and phenyllactic acid (a non-amino acid analog). Data are derived from the provided evidence or inferred based on structural similarities.

Key Research Findings and Implications

a. Positional Isomerism (3- vs. 4-Methoxy)

- The 4-methoxy derivative’s para-substitution allows for greater symmetry, possibly enhancing crystallinity and stability .

- Solubility and LogP : The 3-methoxy analog is inferred to have a slightly higher XLogP3 (~2.5) than the 4-methoxy variant (XLogP3 = 2.0) due to reduced polarity from asymmetric substitution. This impacts solubility in aqueous media, critical for pharmaceutical formulation.

b. N-Methylation vs. Methoxy Substitution

- Hydrogen Bonding: Cbz-N-methyl-L-phenylalanine lacks a free amino hydrogen, reducing hydrogen-bonding capacity compared to methoxy-substituted analogs. This may lower solubility but improve membrane permeability in drug design .

c. Comparison with Phenyllactic Acid

- Functional Group Impact: Phenyllactic acid replaces the amino group with a hydroxyl, rendering it incapable of peptide bond formation. However, its aromatic ring and hydroxyl group mimic phenylalanine’s hydrophobicity and polarity, making it a microbial metabolite in pathways like phenylalanine degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。